7-Bromo-1,3-dichloroisoquinoline
Description
Significance of the Isoquinoline (B145761) Scaffold in Contemporary Chemical Research
The isoquinoline motif is a cornerstone in the architecture of numerous natural alkaloids, many of which exhibit potent pharmacological activities. wikipedia.orgrsc.org This has historically driven extensive research into the synthesis and biological evaluation of isoquinoline derivatives. rsc.orgeurekaselect.com In modern medicinal chemistry, the isoquinoline scaffold is recognized for its ability to interact with a diverse range of biological targets, leading to a broad spectrum of therapeutic applications. nih.govrsc.org
Derivatives of isoquinoline have been investigated for their potential as:
Anticancer agents researchgate.netnih.gov
Antiviral compounds
Antihypertensive drugs mdpi.com
Anti-inflammatory agents mdpi.com
Antimicrobial and antifungal agents researchgate.net
The rigid, planar structure of the isoquinoline ring system provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with enzymes and receptors. This inherent structural advantage, combined with the accessibility of various synthetic methodologies for its derivatization, ensures the continued prominence of the isoquinoline scaffold in the quest for novel and effective bioactive molecules. nih.goveurekaselect.com
Overview of Halogenated Isoquinolines as Privileged Structures in Medicinal and Material Sciences
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the isoquinoline framework can profoundly influence the molecule's properties. This process, known as halogenation, is a powerful tool in medicinal and material sciences for fine-tuning molecular characteristics. nih.govacs.org Halogenation can impact a molecule's:
Lipophilicity: Affecting its ability to cross cell membranes.
Metabolic Stability: Influencing its breakdown by enzymes in the body.
Binding Affinity: Enhancing its interaction with biological targets through halogen bonding and other non-covalent interactions.
Electronic Properties: Modifying its reactivity and potential for use in electronic materials.
Research has demonstrated that the specific placement and nature of halogen substituents on the isoquinoline ring can lead to significant improvements in biological potency and selectivity. nih.gov For instance, studies have shown that halogenated isoquinolines can exhibit enhanced anticancer and antimicrobial activities compared to their non-halogenated counterparts. In the field of material science, the unique electronic and photophysical properties of certain halogenated isoquinolines make them promising candidates for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.com
Contextualization of 7-Bromo-1,3-dichloroisoquinoline within Advanced Heterocyclic Chemistry
This compound is a specific polysubstituted isoquinoline that serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. bldpharm.com Its structure, featuring a bromine atom at the 7-position and chlorine atoms at the 1- and 3-positions, offers multiple reactive sites for further chemical modification. The presence of three halogen atoms with differing reactivities allows for selective and sequential transformations, providing a versatile platform for the construction of a wide range of derivatives.
This compound is of particular interest in advanced heterocyclic chemistry due to its potential as a precursor for:
Cross-coupling reactions: The bromo and chloro substituents can participate in various palladium-catalyzed and other metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and other functional groups.
Nucleophilic substitution reactions: The chlorine atoms, particularly at the 1-position, are susceptible to displacement by various nucleophiles, allowing for the facile introduction of amine, ether, and other functionalities. youtube.com
Synthesis of fused heterocyclic systems: The isoquinoline core can be further annulated to create more elaborate polycyclic structures with novel properties. rsc.orgscispace.com
The strategic utilization of this compound allows chemists to explore novel chemical space and develop new molecular architectures with tailored biological and material properties.
Chemical Compound Information
| Compound Name |
| This compound |
| 5-Bromo-1,3-dichloroisoquinoline |
| 5,7-dibromo-1,3-dichloroisoquinoline |
| 7-Bromo-3,4-dichloroquinoline |
| 1-bromomethylene-THIQ |
| rac-cularine |
| 8-oxopseudopalmatine |
| dactyllactone A |
| 5-Bromo-8-chloroisoquinoline |
| 4-hydroxyisoquinoline |
| 6-hydroxyisoquinoline |
| monocillin II |
| 6-Bromo-1,3-dichloroisoquinoline |
| 7-Bromo-1-chloroisoquinoline |
| 6-Bromo-3-chloroisoquinoline |
| 7-Bromo-3-chloroisoquinoline |
| 5,7-Dibromo-1-chloroisoquinoline |
| 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde |
| 4-azido-7-chloroquinoline |
| O-acetylenic derivative |
| 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrid |
| 1,2,3-triazoles 4-aminoquinoline-benzoxaborole derivatives |
| 2-bromo-4-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde |
| 4-azido-7-chloro-quinoline |
| 2-bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde |
| 7-Bromo-1,3-diazapyrenes |
| 7-(5-bromo-3,4-dihydropyrimidin-4-yl)-1H-perimidines |
| isoquinoline-1,3-dione |
| chromone-fused pyrrolo[2,1-a]isoquinolines |
| o-acetyl-phenoxy acrylates |
| tetrahydroisoquinolines |
| lamellarin |
| lam-D |
| 1,4-dicarbonyl derivative |
| benzaldehyde |
| 2,2-dialkoxyethylamine |
| isoquinoline-3-amine |
| quinisocaine |
| quinapril |
| debrisoquine |
| papaverine |
| dimethisoquin |
| crispine A |
| emetine |
| erythrocarine |
| jamatine |
| annosqualine |
| morphine |
| lemonomycin |
| berberine |
| codeine |
| narcotin |
| 1,2,3,4-tetrahydroisoquinoline |
| n-methile isoquinolium iodide |
| n-acetyl isocquinolium chloride |
| 5-bromo isocquinoline |
| 8-bromo is quinoline (B57606) |
| isocinoline 8 sulfonic acid |
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₄BrCl₂N chemspider.comchemicalbook.comuni.lu |
| Molecular Weight | 276.94 g/mol chemicalbook.commolbase.comsigmaaldrich.com |
| CAS Number | 924271-40-9 bldpharm.comchemspider.comchemicalbook.com |
| Appearance | Solid (form) sigmaaldrich.comsigmaaldrich.com |
| InChI | 1S/C9H4BrCl2N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H uni.lusigmaaldrich.com |
| InChI Key | DVPABFNTLVFBQI-UHFFFAOYSA-N chemspider.comuni.lu |
| SMILES | c1cc(cc2c(nc(c(c1)Cl)Cl)Br)C=C2 uni.lu |
| Primary Use | For R&D use only. Not for medicinal, household or other use. bldpharm.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1,3-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPABFNTLVFBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694851 | |
| Record name | 7-Bromo-1,3-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924271-40-9 | |
| Record name | 7-Bromo-1,3-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-1,3-dichloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Synthetic Methodologies for 7 Bromo 1,3 Dichloroisoquinoline
Classical Halogenation Approaches to Isoquinoline (B145761) Precursors
The classical synthesis of 7-Bromo-1,3-dichloroisoquinoline typically involves a multi-step sequence starting from a suitable precursor, where the bromine and chlorine atoms are introduced in a controlled manner. A common and effective strategy commences with the synthesis of a 7-brominated isoquinoline-1,3-dione intermediate, which is subsequently chlorinated.
Electrophilic Bromination at C-7 Position
Direct electrophilic bromination of the isoquinoline core often leads to a mixture of isomers, with substitution occurring preferentially at the C-5 and C-8 positions. This lack of regioselectivity makes direct bromination a challenging route for the specific synthesis of 7-bromo-isoquinoline derivatives. Therefore, an alternative and more controlled approach involves the synthesis of a precursor that already contains the bromine atom at the desired position.
A successful strategy begins with the bromination of homophthalic anhydride. The resulting 4-bromohomophthalic acid can then be used to construct the 7-bromoisoquinoline (B118868) skeleton.
While direct bromination of isoquinoline with bromine in acetic acid is not ideal for obtaining the 7-bromo isomer due to the formation of multiple products, this method can be applied to precursors where the desired regioselectivity is enforced by existing functionalities. However, for the synthesis of the title compound, a more reliable method starts with a pre-brominated precursor.
N-Bromosuccinimide (NBS) is a versatile brominating agent, and its reactivity can be tuned by the choice of solvent. In dimethylformamide (DMF), NBS can be used for the regioselective bromination of various aromatic and heterocyclic compounds. A study on the regioselective C7 bromination of 4-substituted 1H-indazoles utilized NBS, demonstrating its potential for selective halogenation. nih.gov In the context of synthesizing this compound, a key intermediate, 7-bromoisoquinoline-1,3(2H,4H)-dione, can be prepared through various modern synthetic methods, including radical cascade reactions. nih.gov The synthesis of this crucial dione (B5365651) precursor can also be envisioned starting from 4-bromophthalic acid, which can be prepared from phthalic anhydride. google.comgoogle.com
Regioselective Chlorination at C-1 and C-3 Positions Utilizing Phosphoryl Chloride (POCl₃)
The conversion of the 7-bromoisoquinoline-1,3(2H,4H)-dione intermediate to the final this compound is achieved through a chlorination reaction. Phosphoryl chloride (POCl₃), often in the presence of a base or an additive, is the reagent of choice for this transformation. The reaction proceeds by converting the dione (a lactam) into the corresponding dichloro-substituted aromatic isoquinoline.
While a specific procedure for the chlorination of 7-bromoisoquinoline-1,3(2H,4H)-dione is not extensively detailed in readily available literature, the general methodology is well-established for the chlorination of hydroxypyrimidines and other heterocyclic systems containing hydroxyl or keto functionalities. researchgate.net The reaction typically involves heating the substrate with an excess of POCl₃, sometimes in a sealed reactor, to afford the chlorinated product in good yields. researchgate.netnih.gov The reaction of a related compound, 2-phenyl-7-bromo-2,3-dihydro-isoquinoline-1,4-dione, with POCl₃ has been reported to yield the corresponding 1,4-dichloro-7-bromo-isoquinoline. This suggests that a similar transformation is feasible for the 1,3-dione isomer.
Table 1: Synthesis of this compound Precursor and Final Chlorination Step
| Step | Starting Material | Reagent and Conditions | Product | Yield |
| 1 | Phthalic anhydride | NaOH, NaBr, NaOCl (aq), HCl, Ultrasound | 4-Bromophthalic acid | >80% google.comgoogle.com |
| 2 | 4-Bromohomophthalic acid | (Not specified) | 7-Bromoisoquinoline-1,3(2H,4H)-dione | (Not specified) |
| 3 | 7-Bromoisoquinoline-1,3(2H,4H)-dione | POCl₃, Heat | This compound | (Anticipated) |
Modern Catalytic Methods in the Synthesis of Halogenated Isoquinolines
The halogen atoms on the this compound scaffold serve as versatile handles for further functionalization through modern catalytic cross-coupling reactions. These methods allow for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives for various applications.
Transition-Metal-Catalyzed Cross-Coupling Reactions for Isoquinoline Derivatization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orglibretexts.orglibretexts.org
The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.gov For di- or poly-halogenated heterocycles, the regioselectivity of the coupling is a critical consideration. In the case of dihaloquinolines and isoquinolines, the reactivity of the halogen atoms is influenced by their position on the heterocyclic ring. For 1,3-dihaloisoquinolines, the Suzuki-Miyaura coupling has been shown to occur selectively at the C1 position. This regioselectivity allows for the controlled introduction of an aryl or vinyl group at this position, while leaving the chlorine at C3 and the bromine at C7 available for subsequent transformations.
Table 2: Regioselective Suzuki-Miyaura Coupling of Dihaloisoquinolines
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product | Yield | Reference |
| 1,3-Dichloroisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-Phenyl-3-chloroisoquinoline | (Not specified) | (General Trend) |
| 1,6-Dichloroisoquinoline | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 6-Chloro-1-arylisoquinoline | (Not specified) | (General Trend) |
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. For this compound, the different reactivities of the C-Br and C-Cl bonds can potentially be exploited for selective amination. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions. This would allow for the selective introduction of an amino group at the C-7 position. Subsequent amination at the C-1 or C-3 positions would likely require more forcing reaction conditions or a different catalyst system.
Table 3: Potential Regioselective Buchwald-Hartwig Amination of this compound
| Substrate | Amine | Catalyst/Ligand | Base | Potential Product |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | 7-Amino-1,3-dichloroisoquinoline |
| This compound | Ammonia equivalent | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 7-Amino-1,3-dichloroisoquinoline |
Palladium-Catalyzed Annulation Strategies for Functionalized Isoquinolone Synthesis
Palladium catalysis is a powerful tool for the construction of the isoquinoline core. One prominent strategy involves the C-H activation and annulation of benzamides with various coupling partners. While a direct synthesis of this compound using this method is not explicitly detailed in the literature, the synthesis of related functionalized isoquinolones provides a strong basis for a plausible synthetic route.
A general and widely applicable method involves the palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. mdpi.com This approach leads to the formation of 3,4-dihydroisoquinolin-1(2H)-ones. The reaction typically proceeds by the coordination of palladium(II) to the N-methoxybenzamide, followed by C-H activation to form a five-membered cyclopalladation intermediate. Subsequent insertion of the allene (B1206475) and reductive elimination yields the product. mdpi.com
To conceptualize the synthesis of a precursor to this compound, one could envision starting with a 4-bromo-N-methoxybenzamide. The reaction conditions, as established for related syntheses, are presented in the table below.
Table 1: Representative Conditions for Palladium-Catalyzed Isoquinolone Synthesis
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 |
| 2 | PdCl₂(CH₃CN)₂ | None | DIPEA | Toluene | 85 |
| 3 | Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Dioxane | 110 |
This table represents typical conditions for palladium-catalyzed isoquinolone synthesis and not a specific synthesis of this compound.
The resulting 7-bromo-3,4-dihydroisoquinolin-1-one could then undergo further functionalization, including chlorination, to yield the final product. The choice of palladium catalyst and ligands is crucial for optimizing the reaction yield and selectivity. For instance, the use of bidentate ligands like XantPhos can be beneficial for challenging substrates. mdpi.com
Nickel-Catalyzed Annulation Methods for Isoquinolone Derivatives from Halobenzamides and Alkynes
Nickel catalysis offers a cost-effective and efficient alternative for the synthesis of isoquinolone derivatives. A particularly relevant method is the annulation of 2-halobenzamides with alkynes. google.comnih.gov This approach is highly modular, allowing for the introduction of a wide range of substituents on the isoquinolone core.
The catalytic cycle is thought to involve the oxidative addition of the nickel(0) catalyst to the 2-halobenzamide, followed by coordination and insertion of the alkyne. Subsequent reductive elimination furnishes the isoquinolone product. An air-stable [Ni(dppe)Br₂] catalyst in the presence of zinc and triethylamine (B128534) has been shown to be effective for this transformation. uni.lu
For the synthesis of a precursor to this compound, a potential starting material would be 2,4-dibromobenzamide. The reaction with an appropriate alkyne, such as dichlorooacetylene (which is highly reactive and may require specialized handling) or a two-step approach with a protected acetylene (B1199291) followed by chlorination, could lead to the desired scaffold.
Table 2: Nickel-Catalyzed Annulation of 2-Halobenzamides with Alkynes
| Entry | Nickel Catalyst | Additive | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | [Ni(dppe)Br₂] | Zn | Et₃N | Acetonitrile (B52724) | 80 | 83 |
| 2 | Ni(cod)₂ | None | K₃PO₄ | Toluene | 100 | 75 |
| 3 | NiCl₂(dppp) | Zn | Pyridine | DMF | 90 | 88 |
This table illustrates general conditions for the nickel-catalyzed synthesis of isoquinolones and does not represent a direct synthesis of the target compound. Data is derived from syntheses of related structures. google.comuni.lu
This methodology has been successfully applied to the total synthesis of natural products like oxyavicine, demonstrating its robustness and potential for complex molecule synthesis. google.comnih.gov The regioselectivity of the alkyne insertion is a key consideration, especially with unsymmetrical alkynes. uni.lu
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly important in modern synthetic organic chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. While specific green chemistry studies on this compound are not available, general principles can be applied to its potential synthesis.
A key area of improvement is the use of greener solvents. Dimethyl carbonate (DMC) has emerged as an environmentally benign solvent and reagent. chemicalbook.com It is non-toxic, biodegradable, and can be produced from CO₂, a greenhouse gas. In the context of palladium-catalyzed reactions, DMC can serve as both the solvent and a reactant. For example, in the synthesis of isoquinoline-1,3-diones, DMC acts as a methoxycarbonylating agent, avoiding the use of toxic carbon monoxide gas. chemicalbook.com
Table 3: Comparison of Solvents in a Model Palladium-Catalyzed Carbonylative Synthesis
| Solvent | Green Chemistry Consideration | Relative Yield |
| DMF | Conventional, but with toxicity concerns | High |
| Toluene | Common, but volatile and derived from petroleum | High |
| Dimethyl Carbonate (DMC) | Green solvent, biodegradable, low toxicity | Moderate to High |
| 2-MeTHF | Bio-renewable, good alternative to THF | Moderate |
This table provides a qualitative comparison of solvents based on green chemistry principles and their general performance in related palladium-catalyzed reactions. mdpi.comchemicalbook.com
Furthermore, the development of catalyst systems that operate under milder conditions (lower temperatures, atmospheric pressure) and can be recycled are central tenets of green chemistry. The nickel-catalyzed methods, using more earth-abundant metals, can also be considered a step towards more sustainable chemical production compared to reliance on precious metals like palladium. organic-chemistry.org The ideal "green" synthesis of this compound would involve a high-yield, atom-economical reaction in a renewable solvent with a recyclable catalyst.
Advanced Chemical Transformations and Reactivity Profiling of 7 Bromo 1,3 Dichloroisoquinoline
Nucleophilic Substitution Reactions of Halogen Substituents
The presence of three halogen atoms—two chlorine atoms at positions 1 and 3, and a bromine atom at position 7—on the isoquinoline (B145761) core of 7-Bromo-1,3-dichloroisoquinoline provides distinct sites for nucleophilic substitution reactions. The inherent electronic properties of the isoquinoline ring system, particularly the electron-deficient nature of the positions ortho and para to the ring nitrogen, render the C1 and C3 positions highly susceptible to nucleophilic attack.
Historically, the study of nucleophilic substitution reactions dates back to the work of Paul Walden in 1896, who observed the interconversion of enantiomers through such reactions. libretexts.org These reactions involve the replacement of a leaving group, in this case, a halide ion, by a nucleophile. libretexts.org In the context of this compound, the chlorine atoms at C1 and C3 are significantly more reactive towards nucleophiles than the bromine atom at C7. This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atom. Consequently, selective substitution of the chloro groups can be achieved in the presence of the bromo group. A variety of nucleophiles, including alkoxides, amines, and thiols, can be employed to displace the chlorine atoms, leading to the formation of a diverse array of 1,3-disubstituted-7-bromoisoquinolines. The precise conditions for these reactions, such as solvent, temperature, and the nature of the nucleophile, can be tailored to optimize yield and selectivity.
Oxidative and Reductive Manipulations of the Isoquinoline Core
The isoquinoline core of this compound is amenable to both oxidative and reductive transformations, allowing for further diversification of its chemical structure.
Oxidative Reactions: Oxidation of the isoquinoline ring system can lead to the formation of N-oxides or the cleavage of the heterocyclic ring, depending on the oxidant and reaction conditions. For instance, treatment with peroxy acids can yield the corresponding N-oxide, which can then be utilized in subsequent functionalization reactions.
Reductive Reactions: Catalytic hydrogenation of the isoquinoline nucleus can result in the saturation of the heterocyclic ring, affording tetrahydroisoquinoline derivatives. The choice of catalyst (e.g., Palladium, Platinum, or Nickel) and reaction parameters (e.g., hydrogen pressure and temperature) can influence the extent and selectivity of the reduction. These reduced derivatives often exhibit distinct biological properties compared to their aromatic precursors.
Cross-Coupling Reactions Involving this compound as a Building Block
The halogen substituents on this compound serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromo and chloro substituents allows for sequential and site-selective cross-coupling reactions.
The bromine atom at the C7 position is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, compared to the chlorine atoms at C1 and C3. This allows for the selective introduction of aryl, vinyl, or alkynyl groups at the C7 position while leaving the C1 and C3 positions available for subsequent modifications. Following the initial cross-coupling at the C7 position, the less reactive chloro groups can then be subjected to cross-coupling under more forcing conditions, providing a pathway to complex, polysubstituted isoquinoline derivatives. Microwave-assisted palladium- or copper-catalyzed coupling reactions have been shown to be effective for introducing diverse functional groups at the 1-, 4-, and 7-positions of bromoisoquinolines. researchgate.net
| Reaction Type | Catalyst/Reagents | Position of Functionalization | Introduced Group |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, Boronic acid/ester | Primarily C7 | Aryl/Vinyl |
| Heck Coupling | Pd catalyst, Alkene | Primarily C7 | Alkenyl |
| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne | Primarily C7 | Alkynyl |
| Buchwald-Hartwig Amination | Pd catalyst, Amine | C1, C3, and C7 | Amino |
Regioselective C-H Functionalization Strategies of Related Isoquinoline Systems
While direct C-H functionalization of this compound itself is not extensively documented, strategies developed for related isoquinoline systems offer valuable insights into potential synthetic routes. These methods provide powerful tools for the direct introduction of functional groups onto the isoquinoline core without the need for pre-installed handles. nih.govthieme-connect.com
Phosphite-Mediated C-H Alkylation and Rearrangement
A novel approach for the meta-C-H alkylation of isoquinolines involves a phosphite-mediated photochemical mdpi.comrsc.org N to C rearrangement. rsc.orgnih.govresearchgate.net This method commences with the N-alkylation of the isoquinoline, followed by a photochemical rearrangement that migrates the alkyl group to the C4 position. rsc.orgnih.gov This strategy has been successfully applied to a range of primary, secondary, and tertiary alkyl groups, tolerating various functional groups on both the migrating alkyl chain and the isoquinoline ring. rsc.orgchemrxiv.org This technique represents a significant advance in achieving meta-alkylation, a traditionally challenging transformation. chemrxiv.org
Photo-Induced Radical Cascade Amidation/Cyclization
Photo-induced radical reactions provide a mild and environmentally friendly pathway for the synthesis of functionalized isoquinoline derivatives. rsc.orgrsc.org One such method involves a cascade amidation/cyclization of N-(methacryloyl)benzamide with a carbamoyl (B1232498) radical, generated from oxamic acids using an organic photosensitizer. rsc.orgrsc.org This process leads to the formation of amide-functionalized isoquinoline-1,3-diones. rsc.orgrsc.org Mechanistic studies confirm a radical-mediated pathway for this transformation. rsc.org Other photo-induced reactions have been developed for the synthesis of isoquinolinediones and oxindoles from N-arylacrylamides and alkanes without the need for a metal catalyst or photocatalyst. acs.org Additionally, a controlled radical cyclization cascade of o-alkynylated benzamides can produce substituted isoquinoline-1,3,4(2H)-triones. nih.gov
Transition-Metal-Catalyzed C-H Activation and Annulation (e.g., Palladium-Catalyzed)
Palladium-catalyzed C-H activation and annulation reactions are powerful methods for constructing isoquinolinone and pyridinone scaffolds. organic-chemistry.org These reactions can proceed with high regioselectivity. mdpi.com For instance, the reaction of N-methoxy benzamides with 2,3-allenoic acid esters, catalyzed by palladium, affords 3,4-substituted hydroisoquinolones in good yields. mdpi.com The regioselectivity of this annulation is controlled by steric effects. mdpi.com Another palladium-catalyzed approach involves the C-H allylation of N-sulfonyl amides followed by an aminopalladation/β-H elimination/isomerization sequence to construct isoquinolinones. organic-chemistry.org Furthermore, a one-pot, palladium-catalyzed tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate (B1210297) has been reported for the synthesis of 3-methylisoquinolines. acs.org The development of one-pot double C-H activation routes has also led to the synthesis of highly functionalized thienoisoquinolines. nih.gov
| Method | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Phosphite-Mediated C-H Alkylation | N-alkylation, Phosphite, Photochemical irradiation | meta-C-H (C4) alkylation | rsc.orgnih.govchemrxiv.org |
| Photo-Induced Radical Cascade | Organic photosensitizer, Oxamic acids | Amide-functionalized isoquinoline-1,3-diones | rsc.orgrsc.org |
| Palladium-Catalyzed C-H Annulation | Pd catalyst, N-methoxy benzamides, 2,3-allenoic acid esters | 3,4-substituted hydroisoquinolones | mdpi.com |
Mechanistic Investigations of Reactions Involving 7 Bromo 1,3 Dichloroisoquinoline
Elucidation of Reaction Pathways for Halogenation and Functionalization
The functionalization of 7-Bromo-1,3-dichloroisoquinoline can proceed through several mechanistic pathways, primarily dictated by the nature of the attacking reagent and the reaction conditions. The inherent electronic properties of the isoquinoline (B145761) ring, further modulated by the halogen substituents, determine the regioselectivity of these transformations.
The positions C1 and C3, being alpha and gamma to the ring nitrogen respectively, are highly activated towards nucleophilic attack. The electron-withdrawing nature of the nitrogen atom significantly lowers the electron density at these positions, facilitating the addition of nucleophiles. This activation is a cornerstone of isoquinoline chemistry and is a key factor in predicting the outcome of substitution reactions. In the context of di- and tri-halogenated quinolines and isoquinolines, the relative reactivity of the halogen atoms is a critical consideration. Generally, the lability of halogens in nucleophilic aromatic substitution (SNAr) reactions follows the trend I > Br > Cl > F, which is opposite to the trend of electronegativity. However, the position of the halogen on the heteroaromatic ring can often override this trend. For instance, a chloride at a more activated position (e.g., C2 or C4 in quinoline) can be more labile than a bromide at a less activated position.
In the case of this compound, the chlorine atoms at C1 and C3 are at the most electron-deficient positions. Theoretical and experimental studies on related systems, such as 2,4-dichloroquinazolines, consistently show that nucleophilic attack preferentially occurs at the C4 position, which is analogous to the C1 position in isoquinoline. This regioselectivity is attributed to the superior stabilization of the Meisenheimer intermediate formed upon nucleophilic addition at this site. Therefore, it is mechanistically plausible that nucleophilic substitution on this compound would initiate at either the C1 or C3 position, with the chlorine atoms being the leaving groups.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer powerful methods for the functionalization of this compound. The site-selectivity of these reactions is a subject of intricate mechanistic considerations. In heteroaryl polyhalides, the selectivity is influenced by a combination of factors including the carbon-halogen bond dissociation energy (BDE), the steric environment, and the nature of the palladium catalyst and its ligands. rsc.org
For Suzuki-Miyaura couplings, the general reactivity order of aryl halides is I > Br > Cl. This suggests that in this compound, the C7-Br bond would be the most likely site for initial oxidative addition to the palladium(0) catalyst. However, the electronic activation of the C1 and C3 positions can lead to competitive or even preferential reaction at these sites, especially with carefully chosen ligands that can modulate the catalyst's reactivity. For example, in the case of 2-chloro-6-bromoquinoline, the reaction site can be switched between C2 and C6 by employing different palladium-ligand systems. rsc.org This highlights the crucial role of the catalyst in directing the regioselectivity of the functionalization.
The general mechanism for the Suzuki-Miyaura coupling is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base would likely proceed as follows:
Oxidative Addition: The active Pd(0) species inserts into the C-X bond (where X is Br or Cl) to form a Pd(II) intermediate. The initial site of this addition will be a key determinant of the final product.
Transmetalation: The organo-group from the boronic acid derivative is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond.
Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds. The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle. The selective amination at one of the halogen positions would again depend on the interplay between the inherent reactivity of the C-X bonds and the specifics of the catalytic system.
Photochemical and Radical-Mediated Reaction Mechanisms in Isoquinoline Chemistry
The presence of halogen atoms on the isoquinoline ring opens up avenues for photochemical and radical-mediated reactions. Photochemical dehalogenation is a known process for polyhalogenated aromatic compounds. This reaction typically proceeds via the homolytic cleavage of the carbon-halogen bond upon absorption of UV light, leading to the formation of an aryl radical. In the case of this compound, the C-Br bond, being weaker than the C-Cl bond, would be the most susceptible to photolytic cleavage. The resulting aryl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the dehalogenated product.
Recent advancements have highlighted the potential for radical-mediated C-H functionalization of azaarenes like quinolines and isoquinolines. nih.gov These methods often involve a dearomatization-rearomatization sequence and can proceed through either radical or ionic pathways. While direct C-H functionalization of this compound has not been extensively reported, the principles from related systems suggest that such transformations are mechanistically feasible. For instance, a protocol for the meta-selective C-H functionalization of pyridines, quinolines, and isoquinolines has been developed, which could potentially be adapted. nih.gov
The generation of alkoxy radicals can also be utilized for remote C-H functionalization. nih.gov This process often involves a 1,5-hydrogen atom transfer (HAT), where an alkoxy radical abstracts a hydrogen atom from a remote carbon center, generating a carbon-centered radical that can then undergo further reactions. While this has not been specifically demonstrated on this compound, the presence of the isoquinoline nitrogen could influence the stability and reactivity of any radical intermediates formed.
State of the Art Spectroscopic and Analytical Characterization Methodologies for 7 Bromo 1,3 Dichloroisoquinoline
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 7-Bromo-1,3-dichloroisoquinoline. Both ¹H and ¹³C NMR are fundamental in confirming the connectivity and chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the four aromatic protons on the benzene (B151609) ring. The substitution pattern dictates the chemical shifts and coupling patterns. The proton at the 4-position, being in the heterocyclic ring, would likely appear as a distinct singlet. The protons on the carbocyclic ring (H-5, H-6, and H-8) would exhibit splitting patterns (doublets and triplets) based on their coupling with adjacent protons. The electron-withdrawing effects of the chlorine and bromine atoms, as well as the nitrogen atom in the isoquinoline (B145761) ring system, would generally shift the proton signals downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework. For this compound, nine distinct carbon signals are expected. The carbons bearing the chlorine atoms (C-1 and C-3) would be significantly deshielded and appear at a lower field. The carbon attached to the bromine atom (C-7) would also show a characteristic chemical shift. The remaining carbon signals would correspond to the other carbons in the isoquinoline ring system.
While specific, experimentally derived high-resolution NMR data for this compound is not widely available in published literature, data for the related compound, 7-Bromo-1-chloroisoquinoline, can provide some comparative insight. chemicalbook.com
Mass Spectrometry (MS) for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula, C₉H₄BrCl₂N.
The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive identifier for the compound. The two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) create a unique cluster of peaks for the molecular ion.
Predicted mass spectrometry data for this compound suggests the following m/z values for various adducts, which can be used for its identification in different ionization modes uni.lu:
| Adduct | Predicted m/z |
| [M+H]⁺ | 275.89768 |
| [M+Na]⁺ | 297.87962 |
| [M-H]⁻ | 273.88312 |
| [M+NH₄]⁺ | 292.92422 |
| [M+K]⁺ | 313.85356 |
| [M]⁺ | 274.88985 |
This data is based on theoretical predictions and can be used as a reference for experimental analysis.
Chromatographic Techniques for Separation and Quantification (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential for the separation, quantification, and purity assessment of this compound. These techniques are routinely used in quality control to ensure the compound meets the required purity specifications.
A typical HPLC or UPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A UV detector is commonly used for detection, as the isoquinoline ring system is chromophoric.
While specific, detailed HPLC or UPLC methods for this compound are often proprietary to chemical suppliers, several vendors indicate the availability of such analytical data to confirm the purity of their products. bldpharm.combldpharm.comthermofisher.com The development of a robust HPLC or UPLC method would require optimization of parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak shape.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The extended aromatic system of the isoquinoline core in this compound is expected to exhibit characteristic absorption bands in the UV region.
The UV-Vis spectrum would likely show multiple absorption maxima corresponding to π-π* transitions within the aromatic rings. The positions and intensities of these bands are influenced by the substituents on the isoquinoline ring. The halogen atoms and the nitrogen atom can cause shifts in the absorption wavelengths (bathochromic or hypsochromic shifts) compared to the parent isoquinoline molecule. While specific experimental UV-Vis spectra for this compound are not readily found in the literature, related aromatic and heterocyclic compounds show characteristic absorbances that can be used for qualitative analysis and concentration determination via a calibration curve. science-softcon.de
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Key expected vibrational frequencies include:
C=N and C=C stretching vibrations: These would appear in the 1600-1450 cm⁻¹ region, characteristic of the isoquinoline ring system.
C-H stretching vibrations: Aromatic C-H stretches are typically observed above 3000 cm⁻¹.
C-Cl stretching vibrations: These would be found in the fingerprint region, typically between 800 and 600 cm⁻¹.
C-Br stretching vibrations: The C-Br stretch would also be in the fingerprint region, at a lower frequency than the C-Cl stretch, generally between 600 and 500 cm⁻¹.
Analysis of the IR spectrum allows for the confirmation of the key structural features of the molecule.
Structure Activity Relationship Sar Studies of Halogenated Isoquinoline Derivatives with Focus on 7 Bromo 1,3 Dichloroisoquinoline Analogues
Impact of Halogen Position and Substitution Pattern on Biological Efficacy
The biological efficacy of isoquinoline (B145761) derivatives is highly sensitive to the position and nature of halogen substituents on the aromatic ring. Systematic variation of the halide substitution pattern is a key strategy for optimizing the therapeutic potential of these compounds.
Research into organoruthenium compounds featuring 8-hydroxyquinoline-derived ligands has demonstrated the importance of the substitution pattern at the 5- and 7-positions. acs.org By systematically altering the dihalide pattern (e.g., dichloro, diiodo) at these positions, researchers can modulate the antiproliferative efficacy of the resulting metal complexes. acs.org This highlights that even on a related quinoline (B57606) scaffold, the location of halogenation is a critical determinant of biological activity.
In studies of other halogenated heterocyclic compounds designed to interact with specific biological targets, the position of the halogen is a governing factor for binding affinity. For a series of diphenethylethylenediamine-based ligands targeting the σ1 receptor, the placement of halogens on an associated phenyl ring dictated the binding strength. nih.gov The key findings from these studies illustrate a clear positional effect:
3- and 4-Position Substitution: Halogen substitution at the 3- or 4-positions of the aromatic ring resulted in significantly higher binding affinities (Ki values ranging from 6.35 to 15.82 nM) compared to substitution at the 2-position. nih.gov
2-Position Substitution: The corresponding 2-substituted analogues displayed weaker binding affinities (Ki values between 12.08 and 43.15 nM). nih.gov This suggests that steric bulk at the 2-position is detrimental to receptor interaction for this structural class. nih.gov
Nature of the Halogen: The type of halogen also plays a crucial role. For a given position, derivatives containing either a bromo or a fluoro substituent consistently showed higher σ1 receptor binding affinities than their iodo-substituted counterparts. nih.gov This indicates that for this particular pharmacophore, the larger atomic radius of iodine may introduce unfavorable steric hindrance or alter electronic properties in a way that reduces binding efficacy. nih.gov
These findings underscore a fundamental principle in the SAR of halogenated isoquinolines: both the location and the identity of the halogen atom are critical variables that must be optimized to achieve desired biological effects.
Table 1: Impact of Halogen Position and Type on σ1 Receptor Binding Affinity This interactive table summarizes the binding affinities (Ki) of various halogenated ligands, demonstrating the influence of substituent placement and type.
| Compound Analogue | Halogen | Position on Phenyl Ring | σ1 Receptor Affinity (Ki, nM) nih.gov |
|---|---|---|---|
| Fluoro Analogue 1 | Fluorine | 2 | 12.08 |
| Fluoro Analogue 2 | Fluorine | 3 | 6.35 |
| Fluoro Analogue 3 | Fluorine | 4 | 7.91 |
| Bromo Analogue 1 | Bromine | 2 | 15.31 |
| Bromo Analogue 2 | Bromine | 3 | 6.55 |
| Bromo Analogue 3 | Bromine | 4 | 7.85 |
| Iodo Analogue 1 | Iodine | 2 | 43.15 |
| Iodo Analogue 2 | Iodine | 3 | 15.82 |
| Iodo Analogue 3 | Iodine | 4 | 14.54 |
Modulatory Effects of Substituents on Receptor Affinity and Selectivity
Beyond simple halogenation, the addition of other substituents can fine-tune the affinity and selectivity of isoquinoline derivatives for their target receptors. SAR studies explore how different functional groups at various positions modulate these binding characteristics.
In the development of isoquinolone derivatives as antagonists for the lysophosphatidic acid receptor 5 (LPA5), a detailed SAR investigation revealed specific structural requirements for potent activity. nih.gov The study concluded that:
Position 2: Substituted phenyl groups or bicyclic aromatic rings like benzothiophenes were well-tolerated. nih.gov
Position 4: 4-substituted piperidines were the favored moiety. nih.gov
Positions 6 and 7: Methoxy groups at these positions were deemed essential for maintaining high potency. nih.gov
This demonstrates a cooperative effect where substituents at multiple positions collectively contribute to the optimal receptor fit.
Similarly, for the σ1 receptor ligands mentioned previously, affinity was found to be moderately sensitive to steric bulk, particularly at the 2-position of the phenyl ring. nih.gov The preference for fluorine and bromine over iodine suggests that both size and electronic properties of the substituent are key modulators of receptor affinity. nih.gov
Further SAR exploration on tetrahydroisoquinoline (THIQ)-derived antagonists of the LFA-1/ICAM-1 interaction identified novel (S)-substituted heteroaryl-bearing α-amino acids as effective replacements for the original (S)-2,3-diaminopropanoic acid (DAP) moiety. nih.gov This modification led to an improvement in potency, showcasing how targeted substituent changes can enhance receptor antagonism. nih.gov
Table 2: Structure-Activity Relationship of Isoquinolone Derivatives as LPA5 Antagonists This interactive table outlines the preferred substituents at different positions of the isoquinolone core for optimal LPA5 receptor antagonism.
| Position on Isoquinolone Core | Preferred Substituent Type nih.gov | Effect on Activity |
|---|---|---|
| 2 | Substituted Phenyl or Bicyclic Aromatic Rings | Tolerated, maintains potency |
| 4 | 4-Substituted Piperidines | Favored for high potency |
| 6 & 7 | Methoxy Groups | Essential for activity |
Stereochemical Influences on Pharmacological Profiles
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that can dramatically alter the pharmacological profile of a drug candidate. For isoquinoline derivatives, the introduction of a chiral center, often at the C1 position, means the compound can exist as different stereoisomers (enantiomers or diastereomers), which may have distinct biological activities.
The development of methodologies to control the stereochemistry of these compounds is therefore of high importance. nih.gov A vast number of natural and synthetic 1-substituted-tetrahydroisoquinoline (THIQ) alkaloids owe their specific biological functions to the precise stereoconfiguration at the C1 carbon. nih.gov
Studies on the enantioselective reduction of 1-substituted-dihydroisoquinolines (DHIQs) illustrate this principle effectively. nih.gov
Chiral Catalysts: The choice of a specific chiral catalyst can determine the resulting stereochemistry. For instance, using a (1S,2S)-configured catalyst can lead to the formation of an (R)-configured product, while the corresponding (1R,2R)-catalyst yields the (S)-configured product. nih.gov
Substituent Effects on Selectivity: The nature of the substituent on the imine carbon can influence the effectiveness of the chiral induction. Increasing the steric bulk of an alkyl substituent can maintain a good enantiomeric excess (ee). nih.gov However, the introduction of bulky aryl groups can sometimes interfere with the catalyst binding, leading to a dramatic drop in stereoselectivity. nih.gov
This demonstrates that a delicate interplay exists between the substituents and the chiral environment during synthesis, which ultimately dictates the final stereochemical outcome and, consequently, the pharmacological profile of the molecule. The ability to selectively synthesize a specific stereoisomer is crucial, as different isomers can have widely varying affinities for their biological targets.
Biological and Pharmacological Activities of 7 Bromo 1,3 Dichloroisoquinoline and Analogues
Antiviral Properties, Including HIV Inhibitory Potential
The isoquinoline (B145761) core is a key pharmacophore in the design of antiviral agents. Analogues of 7-Bromo-1,3-dichloroisoquinoline have demonstrated notable efficacy against a range of viruses, including the Human Immunodeficiency Virus (HIV).
One area of significant interest is the development of isoquinoline-based CXCR4 antagonists. The CXCR4 receptor is a critical co-receptor for T-tropic HIV entry into T-lymphocytes. A series of isoquinoline analogues have been synthesized and evaluated for their anti-HIV activity, showing excellent potential in blocking this viral entry pathway. While direct data on this compound is not available, the structure-activity relationship studies of these analogues suggest that the halogenation pattern on the isoquinoline ring can significantly influence antiviral efficacy.
Furthermore, a bromo-chloro heterocyclic fragment has been utilized in the synthesis of Lenacapavir, a potent, first-in-class HIV-1 capsid inhibitor. mdpi.com This highlights the importance of halogenated scaffolds in the development of modern anti-HIV therapeutics.
Beyond HIV, quinoline (B57606) analogues, which share a structural resemblance to isoquinolines, have shown potent antiviral activity against other viruses. For instance, certain bromo-substituted quinoline derivatives have been identified as effective inhibitors of Enterovirus D68 (EV-D68) by interacting with the viral capsid protein VP1.
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiparasitic)
Halogenated isoquinolines and their analogues have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antiparasitic effects.
Studies on various isoquinoline derivatives have revealed their potential as potent bactericidal and fungicidal agents. For example, a range of functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, including those with halogenated phenyl and phenethyl carbamates, have exhibited remarkable bactericidal activity. nih.gov Chlorinated derivatives within this series also displayed significant antifungal properties. nih.gov
The antimicrobial mechanisms of isoquinoline alkaloids are thought to involve the inhibition of cell division and nucleic acid synthesis. chemicalbook.com A new class of alkynyl isoquinolines has shown strong bactericidal activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds were found to perturb cell wall and nucleic acid biosynthesis in S. aureus. bldpharm.com
Moreover, halogenated quinolines, structurally similar to isoquinolines, have been investigated for their ability to eradicate drug-resistant bacterial pathogens and their biofilms. bldpharm.com The introduction of heavy halogens like bromine and iodine into related pyrrolopyrimidine scaffolds has been shown to increase their antibacterial activity against S. aureus. Current time information in Pasuruan, ID.
Anticancer and Antitumor Activities: Mechanisms and Cellular Targets
The isoquinoline scaffold is a prominent feature in numerous anticancer agents. Analogues of this compound have shown significant cytotoxic and antitumor activities through various mechanisms of action.
Inhibition of Protein Synthesis
A fundamental mechanism by which some antimicrobial and anticancer agents exert their effects is through the inhibition of protein synthesis. These inhibitors typically target ribosomes, exploiting the structural differences between prokaryotic and eukaryotic ribosomes to achieve selectivity. chemicalbook.com While direct evidence for this compound acting as a protein synthesis inhibitor is not yet available, this remains a plausible mechanism of action for this class of compounds given their observed antimicrobial and anticancer activities. The disruption of protein synthesis at various stages, such as initiation, elongation, and termination, can lead to cell growth arrest and death. chemicalbook.com
Interaction with DNA
Interaction with DNA is another key mechanism through which halogenated heterocyclic compounds can exert their cytotoxic effects. Research on related compounds suggests that this is a likely mode of action for this compound.
For instance, a study on the interaction of a bromophenoxyl-benzoquinone derivative with DNA revealed that the compound could form various DNA adducts with deoxynucleosides, primarily through Michael addition. mdpi.com This covalent binding to DNA can disrupt its normal function, leading to cytotoxicity.
Enzyme Inhibition and Receptor Ligand Interactions
The biological activities of this compound and its analogues are also mediated through their interaction with specific enzymes and receptors, leading to the modulation of key cellular pathways.
Deubiquitinase Inhibition (e.g., USP2, USP7)
A particularly noteworthy activity of halogenated isoquinoline derivatives is their ability to inhibit deubiquitinases (DUBs), a class of enzymes that play a crucial role in protein regulation and have emerged as important drug targets in cancer and other diseases.
A study on halogen-substituted isoquinoline-1,3-diones, which are structurally related to this compound, has demonstrated their potent and selective inhibition of the deubiquitinase USP2. uni.lu Interestingly, the study highlighted the critical role of halogen substituents in determining the potency and selectivity of inhibition, with the introduction of a fluorine atom switching the selectivity from USP2 to another deubiquitinase, USP7. uni.lu USP7 is a key regulator of the p53 tumor suppressor pathway, and its inhibition is a promising strategy for cancer therapy. chemspider.com The development of potent and specific USP7 inhibitors is an active area of research, with several small molecule inhibitors having been identified. chemspider.com
The ability of the isoquinoline scaffold to serve as a platform for developing selective DUB inhibitors underscores the therapeutic potential of compounds like this compound in diseases driven by dysregulated protein ubiquitination.
Efflux Pump Inhibition in Antimicrobial Resistance
No studies have been published detailing the effects of this compound on bacterial efflux pumps. While various quinoline and isoquinoline derivatives have been explored as potential efflux pump inhibitors to combat antimicrobial resistance, the activity of this particular halogenated isoquinoline has not been reported.
Synergy Studies with Established Therapeutic Agents (e.g., Rifampicin (B610482), Ethambutol)
There is no evidence of any research into the synergistic effects of this compound with existing therapeutic agents such as the antibiotics rifampicin and ethambutol.
Computational Chemistry and Molecular Modeling of 7 Bromo 1,3 Dichloroisoquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, stability, and reactivity of a molecule. These calculations can determine key parameters like molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and bond dissociation energies.
For a molecule like 7-Bromo-1,3-dichloroisoquinoline, such studies would provide insight into:
Reactivity Hotspots: Mapping the molecular electrostatic potential would reveal electron-rich and electron-deficient areas, predicting sites susceptible to nucleophilic or electrophilic attack.
Kinetic Stability: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's chemical reactivity and its resistance to electronic excitation.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra), which would be invaluable for the experimental characterization of the compound.
However, no published studies were found that have performed these calculations on this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are fundamental techniques in computer-aided drug design. acs.org Docking predicts the preferred orientation of a ligand when bound to a target protein, while MD simulations provide information on the stability and dynamics of the ligand-protein complex over time.
Should this compound be investigated as a potential drug candidate, these simulations would be essential for:
Target Identification: Screening the compound against various protein targets to identify potential biological activities.
Binding Affinity Prediction: Estimating the strength of the interaction between the compound and a target, which is a key indicator of its potential efficacy.
Interaction Analysis: Visualizing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand in the binding pocket of a target.
While numerous studies apply these methods to other quinoline (B57606) and isoquinoline (B145761) derivatives, research specifically detailing the docking or MD simulation of this compound with any biological target is currently unavailable. nih.govnih.gov
In Silico Prediction of Pharmacokinetic and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical to its success as a drug. In silico tools are widely used to predict these properties early in the drug discovery pipeline, helping to identify candidates with favorable pharmacokinetic profiles. researchgate.netsciensage.infonih.gov
Web-based platforms like SwissADME can predict a range of properties based on a molecule's structure. phytojournal.com For this compound, these tools could provide estimates for:
Lipophilicity (LogP): A key factor in membrane permeability and solubility.
Water Solubility: Affecting absorption and formulation.
Drug-Likeness: Compliance with established rules like Lipinski's Rule of Five, which assesses if a compound has properties that would make it a likely orally active drug. nih.gov
Metabolic Stability: Predicting interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. mdpi.com
While a predicted XlogP value of 4.7 is available in the PubChem database for this compound, a comprehensive, published in silico ADME study has not been conducted or reported. uni.lu
Interdisciplinary Applications of 7 Bromo 1,3 Dichloroisoquinoline and Its Derivatives
Role as Synthetic Intermediates in Complex Organic Synthesis
7-Bromo-1,3-dichloroisoquinoline serves as a key intermediate in the field of complex organic synthesis, primarily owing to the strategic placement of its halogen atoms which act as versatile functional handles for a variety of chemical transformations. researchgate.netnih.govbldpharm.comuni.lubldpharm.comchemicalbook.comsigmaaldrich.com The presence of chloro- and bromo-substituents allows for regioselective manipulation through well-established catalytic cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds.
The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve sequential and site-selective modifications. Generally, the carbon-bromine bond is more reactive towards oxidative addition in palladium-catalyzed coupling reactions than the carbon-chlorine bond. This reactivity difference allows for selective coupling at the 7-position, leaving the chloro groups at the 1- and 3-positions available for subsequent functionalization. This stepwise approach is crucial for the convergent synthesis of highly substituted isoquinoline (B145761) derivatives.
For instance, a practical two-step synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the potent anti-HIV agent Lenacapavir, has been developed from the inexpensive starting material 2,6-dichlorobenzonitrile. mdpi.com This process involves a regioselective bromination followed by a cyclization with hydrazine. mdpi.com While not directly involving this compound, this synthesis highlights the strategies employed for creating functionalized halogenated heterocycles that are crucial for developing pharmacologically active molecules. mdpi.com
The synthetic utility of halogenated isoquinolines is further exemplified by the synthesis of various bioactive molecules. Although specific examples detailing the direct use of this compound in the synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, the established reactivity patterns of similar halogenated heterocycles suggest its high potential. The chloro- and bromo-moieties can be substituted with a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups and build molecular complexity. This versatility makes this compound a valuable precursor for generating libraries of novel compounds for drug discovery and other applications. pharmanoble.com
Table 1: Key Reactions of Halogenated Isoquinolines
| Reaction Type | Reagents and Conditions | Product Type | Significance |
| Suzuki-Miyaura Coupling | Palladium catalyst, base, boronic acid/ester | Aryl- or vinyl-substituted isoquinolines | Forms C-C bonds, enabling the synthesis of biphenyls and styrenes. |
| Heck Reaction | Palladium catalyst, base, alkene | Alkenyl-substituted isoquinolines | Forms C-C bonds, specifically for vinylation. |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Amino-, alkoxy-, or thio-substituted isoquinolines | Introduces a wide range of functional groups. |
| N-Oxidation | m-Chloroperbenzoic acid (m-CPBA) | Isoquinoline N-oxides | Modifies electronic properties and reactivity of the heterocycle. mdpi.comresearchgate.net |
| Amide Formation | Benzonitrile, H2SO4 | N-(quinolin-2-yl)benzamides | Introduces amide functionalities. mdpi.comresearchgate.net |
Contributions to Agrochemical Development
The isoquinoline scaffold is a recognized pharmacophore in the development of agrochemicals, including herbicides, insecticides, and fungicides. The introduction of halogen atoms, such as in this compound, can significantly influence the biological activity, metabolic stability, and physicochemical properties of these compounds, making them more effective for crop protection.
The development of new agrochemicals often involves the synthesis and screening of libraries of compounds based on a common scaffold. The versatility of this compound as a synthetic intermediate makes it a suitable candidate for such programs. By systematically modifying the substituents at the 1-, 3-, and 7-positions, chemists can fine-tune the biological activity and selectivity of the resulting molecules, leading to the discovery of novel and effective crop protection agents.
Table 2: Role of Halogenated Isoquinolines in Agrochemicals
| Application | Significance of Halogenation | Example of a Related Precursor |
| Pest Control | Enhances biological activity and metabolic stability. | 6-Bromo-1,3-dichloroisoquinoline lookchem.com |
| Crop Protection | Modifies physicochemical properties for better formulation and uptake. | 6-Bromo-1,3-dichloroisoquinoline lookchem.com |
Advanced Chemical Probes for Biological System Investigations
Chemical probes are essential tools for studying biological systems, allowing for the visualization and manipulation of cellular processes. The isoquinoline scaffold, with its potential for fluorescence and its ability to be readily functionalized, is a promising starting point for the development of such probes. researchgate.netnih.govrsc.org
Quinoline-based fluorescent small molecules have been successfully used for live-cell imaging. nih.gov These probes can be designed to be sensitive to their environment, such as pH, and can be used to stain specific cellular compartments or label biomolecules. nih.gov The development of bioisostere-conjugated fluorescent probes that suppress non-specific organelle accumulation represents a significant advancement in this field, enabling more precise protein imaging in living cells. rsc.org
Although specific chemical probes derived from this compound have not been reported, the synthetic accessibility and the potential for introducing a variety of functional groups make it an attractive scaffold for this purpose. For instance, the bromine atom at the 7-position could be converted to an amino group, which could then be used to attach a fluorophore or a reactive group for covalent labeling of a target protein. The synthesis of 7-amino-5-hydroxymethyl-benzimidazole ribonucleoside analogues as aminoacyl-tRNA synthetase inhibitors illustrates a similar strategy of using an amino-functionalized heterocycle as a key component of a biological probe. nih.gov This highlights the potential for creating advanced chemical probes from this compound for the investigation of complex biological systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Bromo-1,3-dichloroisoquinoline, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves halogenation and cyclization strategies. For brominated isoquinolines, direct bromination of the parent isoquinoline using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in a chloroform/acetic acid mixture can introduce bromine at the 7-position . Subsequent chlorination at positions 1 and 3 may employ POCl₃ or SOCl₂ under reflux conditions (80–110°C) with catalytic DMAP to enhance regioselectivity . Optimization requires monitoring via TLC or HPLC to minimize side products. Yields >80% are achievable with stoichiometric control and inert atmospheres.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as doublets or triplets in δ 7.5–8.5 ppm, with deshielding effects from electron-withdrawing halogens. Carbon signals for Br- and Cl-substituted carbons are typically downfield (δ 125–140 ppm) .
- HRMS (ESI+) : Expected molecular ion [M+H]⁺ at m/z 265.89 (C₉H₄BrCl₂N⁺) with isotopic patterns confirming Br/Cl presence .
- XRD : Crystallography resolves halogen positioning and confirms substitution patterns, critical for reactivity studies .
Q. What are the critical safety protocols when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (PEL/TLV: <0.1 mg/m³) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-deficient aromatic ring (due to Br/Cl substituents) enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational DFT studies show the 1- and 3-Cl groups lower LUMO energy (-2.1 eV), facilitating transmetallation with arylboronic acids. Optimal conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and DMF at 100°C, achieving >75% coupling efficiency .
Q. What computational methods can predict the reactivity and interaction mechanisms of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set models transition states for halogen bonding in enzyme inhibition .
- Molecular Dynamics (MD) : Simulate ligand-protein docking (e.g., with GROMACS) to assess binding affinity to kinase targets, leveraging halogen-π interactions .
- QM/MM : Hybrid quantum-mechanical/molecular-mechanical approaches elucidate solvent effects on SNAr reactions in polar aprotic solvents .
Q. In designing inhibitors targeting specific enzymes, how can the structural features of this compound be leveraged?
- Methodological Answer : The planar isoquinoline core and halogen substituents enable dual binding modes:
- Hydrophobic Pockets : The bromine atom occupies deep hydrophobic regions (e.g., ATP-binding sites in kinases) via van der Waals interactions .
- Halogen Bonding : 3-Cl forms a 3.0 Å interaction with backbone carbonyls (e.g., in PDE4B), enhancing inhibition potency (IC₅₀ < 100 nM) .
- SAR Studies : Systematic substitution at the 5-position with electron-donating groups (e.g., -OCH₃) balances solubility and activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
